molecular formula C17H15N5O4S B2552761 4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-isobutylbenzamide CAS No. 1019180-10-9

4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-isobutylbenzamide

Cat. No. B2552761
CAS RN: 1019180-10-9
M. Wt: 385.4
InChI Key: NAPVXDUIFCPFRI-UHFFFAOYSA-N
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Description

The compound 4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-isobutylbenzamide is a chemical entity that likely possesses a biphenyl structure with a sulfonyl group attached to an amino group, and an isobutylbenzamide moiety. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and synthesis methods that could be relevant for understanding the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acylation and catalytic hydrogenation. For instance, the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide from 3-(2-hydroxyethyl)sulfonylaniline and 4-nitrobenzoyl chloride achieved high yields through these methods . The use of Raney Nickel as a catalyst and methanol as a solvent under specific temperature and pressure conditions was found to be optimal . These insights could be applied to the synthesis of 4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-isobutylbenzamide, suggesting that similar conditions might be effective.

Molecular Structure Analysis

The molecular structure of sulfur-nitrogen compounds, as discussed in the provided papers, shows significant electron delocalization, especially in compounds with sulfonyl groups . This delocalization can affect bond lengths, such as the S-N bond, which may be relevant to the structure of 4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-isobutylbenzamide, as it contains a sulfonyl group linked to an amino group .

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound of interest. However, they do describe the reactivity of similar sulfonyl and amino groups under various conditions, such as esterification and hydrogenation . These reactions are crucial for modifying the functional groups and could be indicative of the types of chemical reactions that 4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-isobutylbenzamide might undergo.

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of 4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-isobutylbenzamide are not discussed, the properties of similar compounds can provide some clues. For example, the solubility of the compounds in different solvents, melting points, and stability under various conditions are typically characterized using techniques such as IR and NMR . The presence of the fluorobiphenyl group could also influence the compound's lipophilicity and potential interactions with biological molecules.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer Potential : Compounds structurally related to 4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-isobutylbenzamide, such as phenylaminosulfanyl-1,4-naphthoquinone derivatives, have been synthesized and evaluated for their anticancer activity. These compounds displayed potent cytotoxic activity against various human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer) cells, with low toxicity in normal human kidney HEK293 cells. The cytotoxic mechanism was explored, revealing apoptosis induction and cell cycle arrest (Ravichandiran et al., 2019).

  • Sulfonyl Fluoro Peptides : Sulfonyl fluoro isocyanides have been developed as a new type of SuFExable synthon, used as building blocks in the Ugi reaction to create various sulfonyl fluoro α-amino amides and peptides. This development opens new avenues for synthesizing sulfonyl fluoro peptides, highlighting the versatility of sulfonyl fluoride groups in medicinal chemistry and materials science (Shuheng Xu & Sunliang Cui, 2021).

Material Science and Polymer Chemistry

  • Polyimides Synthesis : Novel diamines with built-in sulfone, ether, and amide structure have been synthesized and used to prepare related polyimides. These materials were characterized and studied for their thermal stability and other properties, demonstrating the importance of such compounds in developing high-performance materials with potential applications in various industries (Mehdipour‐Ataei et al., 2004).

Antimicrobial Applications

  • Antimicrobial Activity : A study synthesized new sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, and evaluated their antimicrobial potency. Several compounds showed good to potent antimicrobial activity, with sulfonamide derivatives exhibiting significant antifungal potency. This research underscores the potential of sulfonamide-based compounds in developing new antimicrobial agents (Janakiramudu et al., 2017).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its reactivity, stability, and potential biological activities .

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(5-oxo-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O4S/c1-25-12-4-3-10(7-13(12)26-2)19-14(23)8-22-17(24)21-9-18-11-5-6-27-15(11)16(21)20-22/h3-7,9H,8H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPVXDUIFCPFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)SC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-isobutylbenzamide

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